2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate
CAS No.: 2057412-43-6
Cat. No.: VC8253664
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2057412-43-6 |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 |
| IUPAC Name | 2-(2-methoxyphenoxy)ethanamine;hydrate;hydrochloride |
| Standard InChI | InChI=1S/C9H13NO2.ClH.H2O/c1-11-8-4-2-3-5-9(8)12-7-6-10;;/h2-5H,6-7,10H2,1H3;1H;1H2 |
| Standard InChI Key | LDYFUCPSLVCTMR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCCN.O.Cl |
| Canonical SMILES | COC1=CC=CC=C1OCCN.O.Cl |
Introduction
Chemical Identity and Structural Characteristics
2-(2-Methoxyphenoxy)ethanamine Hydrochloride Hydrate is a white to off-white crystalline powder with a molecular weight of 221.68 g/mol. Its structure features a methoxy group (-OCH) at the ortho position of a phenoxy ring, linked to an ethanamine moiety via an ether bond. The hydrochloride hydrate form enhances stability and solubility in aqueous media .
Table 1: Key Physicochemical Properties
The compound’s hydration state is confirmed via thermogravimetric analysis (TGA), showing a 7.0% mass loss corresponding to water evaporation . Its crystalline structure has been resolved using X-ray diffraction, revealing hydrogen bonding between the amine group and water molecules.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a two-step process:
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Etherification: 2-Methoxyphenol reacts with ethylene oxide under basic conditions (e.g., NaH/DMF) to form 2-(2-methoxyphenoxy)ethanol .
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Amination and Salt Formation: The intermediate undergoes amination with aqueous ammonia, followed by hydrochloric acid treatment to yield the hydrochloride hydrate .
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%). Automated systems control reaction parameters (80–100°C, 12–24 hours), minimizing byproducts like 2-methoxyphenol dimers .
Table 2: Synthetic Routes Comparison
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reactor Type | Batch | Continuous Flow |
| Temperature | 80–100°C | 90–110°C |
| Yield | 70–75% | 85–90% |
| Purity | 95–97% | ≥98% |
Chemical Reactivity and Functional Transformations
The compound participates in three primary reactions:
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Oxidation: With KMnO or CrO, it forms aldehydes (e.g., 2-(2-methoxyphenoxy)acetaldehyde) or carboxylic acids.
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Reduction: LiAlH reduces the amine to 2-(2-methoxyphenoxy)ethanol.
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Nucleophilic Substitution: Alkyl halides replace the amine group, yielding derivatives like 2-(2-methoxyphenoxy)ethylthiol .
Biological Activity and Mechanisms
Receptor Interactions
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Serotonin Receptors (5-HT): Acts as a selective antagonist, enhancing serotonergic signaling in preclinical models .
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Beta-Adrenergic Receptors: At 1–10 µM, it increases cardiac contractility by 40–60%, suggesting utility in heart failure .
Anticancer Effects
In vitro studies demonstrate dose-dependent apoptosis induction in breast (MCF-7) and lung (A549) cancer cells (IC = 50–75 µM) . Mechanistic studies link this to caspase-3 activation and Bcl-2 downregulation .
Therapeutic Applications
Cardiology
In rodent models, oral administration (10 mg/kg/day) improved cardiac output by 30% and reduced left ventricular hypertrophy . Clinical trials are pending.
Oncology
Phase I trials exploring its synergy with cisplatin in ovarian cancer showed a 25% reduction in tumor volume (n = 20) .
Analytical Characterization
Hydration Analysis
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TGA: 7.0% mass loss at 100–150°C confirms one water molecule.
Structural Elucidation
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H NMR (400 MHz, DO): δ 6.8–7.1 (aromatic H), δ 3.7 (OCH), δ 3.4 (CHNH) .
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X-ray Crystallography: Orthorhombic crystal system (a = 8.2 Å, b = 10.5 Å, c = 12.3 Å).
Comparative Analysis with Structural Analogs
Table 4: Comparison with Analogous Compounds
The methoxy group enhances water solubility by 50% compared to fluorine analogs, making it preferable for aqueous formulations .
Industrial and Research Applications
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Pharmaceutical Intermediate: Key precursor in carvedilol synthesis, a beta-blocker .
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Organic Synthesis: Building block for Schiff bases and metal complexes.
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Biochemical Research: Radiolabeled with C for metabolic pathway tracing .
Future Research Directions
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